

Application Notes and Protocols: Enantioselective Aziridination of Olefins with a BOX Ligand Catalyst

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Compound of Interest

Compound Name: *2,2'-Bis[(4S)-4-benzyl-2-oxazoline]*

Cat. No.: B139671

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective aziridination of olefins is a powerful transformation in synthetic organic chemistry, providing access to chiral aziridines which are versatile building blocks for the synthesis of nitrogen-containing compounds, including pharmaceuticals and other bioactive molecules. This document provides detailed protocols for the copper-catalyzed enantioselective aziridination of olefins using chiral bis(oxazoline) (BOX) ligands. The protocols cover the synthesis of a common BOX ligand, the in-situ preparation of the copper-BOX catalyst, and the aziridination reaction itself.

Data Presentation

The following table summarizes the results for the enantioselective aziridination of various olefins catalyzed by a copper(I) triflate (CuOTf) complex with a chiral bis(oxazoline) ligand.[\[1\]](#)

| Entry | Olefin | Ligand | Solvent | Yield (%) | ee (%) |
|-------|------------------------------|----------------|----------------|-----------|--------|
| 1 | Methyl Cinnamate | Phenyl-BOX | Benzene | 63 | 94 |
| 2 | Ethyl Cinnamate | Phenyl-BOX | Benzene | 64 | 97 |
| 3 | tert-Butyl Cinnamate | Phenyl-BOX | Benzene | 75 | 97 |
| 4 | Styrene | tert-Butyl-BOX | Styrene (neat) | 71 | 63 |
| 5 | 2-Vinylnaphthalene | Phenyl-BOX | Benzene | 85 | 90 |
| 6 | 6-Methoxy-2-vinylnaphthalene | Phenyl-BOX | Benzene | 88 | 96 |

Experimental Protocols

Protocol 1: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

This protocol describes the synthesis of a commonly used chiral BOX ligand.

Materials:

- (S)-tert-Leucinol
- Dimethylmalonyl dichloride
- Triethylamine (Et₃N)
- Thionyl chloride (SOCl₂)
- Dichloromethane (CH₂Cl₂), anhydrous

- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- Amide Formation: To a solution of (S)-tert-leucinol (2.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous dichloromethane at 0 °C, add dimethylmalonyl dichloride (1.0 equiv.) dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Cyclization: Dissolve the crude diamide in anhydrous dichloromethane and cool to 0 °C.
- Add thionyl chloride (2.2 equiv.) dropwise.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) ligand.[2][3][4][5][6]

Protocol 2: In-situ Preparation of the Copper(I)-BOX Catalyst

This protocol describes the preparation of the active catalyst solution immediately prior to the aziridination reaction.

Materials:

- Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆)
- (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (or other desired BOX ligand)
- Anhydrous, degassed solvent (e.g., benzene or dichloromethane)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the BOX ligand (0.055 mmol, 1.1 equiv. relative to copper).
- Add the anhydrous, degassed solvent (e.g., 5 mL).
- Add the copper(I) triflate benzene complex (0.050 mmol, 1.0 equiv.).
- Stir the mixture at room temperature for 30-60 minutes to form the catalyst solution. The solution should become homogeneous.

Protocol 3: Enantioselective Aziridination of an Olefin

This protocol provides a general procedure for the aziridination of an olefin, using ethyl cinnamate as an example.

Materials:

- Ethyl cinnamate

- [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
- Prepared Copper(I)-BOX catalyst solution
- Anhydrous, degassed solvent (e.g., benzene or dichloromethane)
- Hexanes
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- To the freshly prepared catalyst solution from Protocol 2, add the olefin (e.g., ethyl cinnamate, 1.0 mmol).
- Add the nitrene source (e.g., PhI=NTs, 1.1 mmol) in one portion.
- Stir the reaction mixture at the desired temperature (e.g., 20 °C) and monitor by TLC. Reaction times can vary from a few hours to 24 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired aziridine.

Protocol 4: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the purified aziridine is determined by chiral High-Performance Liquid Chromatography (HPLC).

Materials:

- Purified aziridine product
- HPLC-grade solvents (e.g., hexanes, isopropanol)
- Chiral HPLC column (e.g., Chiralcel OD-H, AD-H, or equivalent)

Procedure:

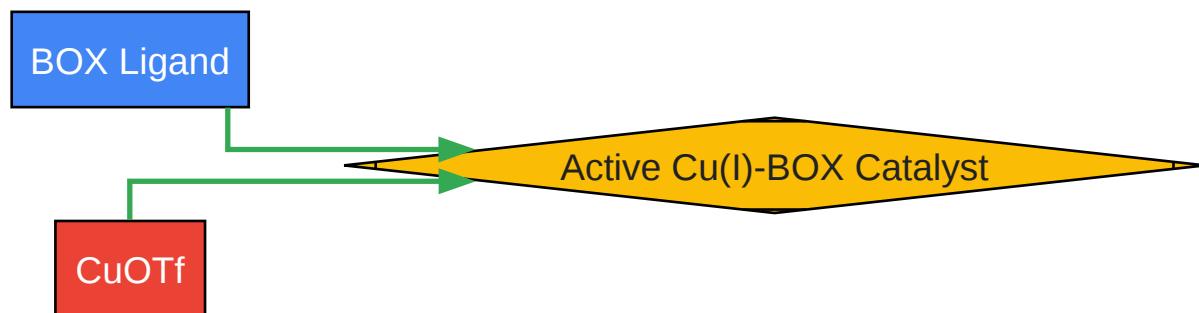
- Prepare a dilute solution of the purified aziridine in the mobile phase.
- Inject the sample onto the chiral HPLC column.
- Elute with an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol). The exact ratio should be optimized for baseline separation of the enantiomers.
- Monitor the elution profile using a UV detector at a suitable wavelength.
- The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: $ee (\%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.$ [7][8][9][10][11]

Visualizations

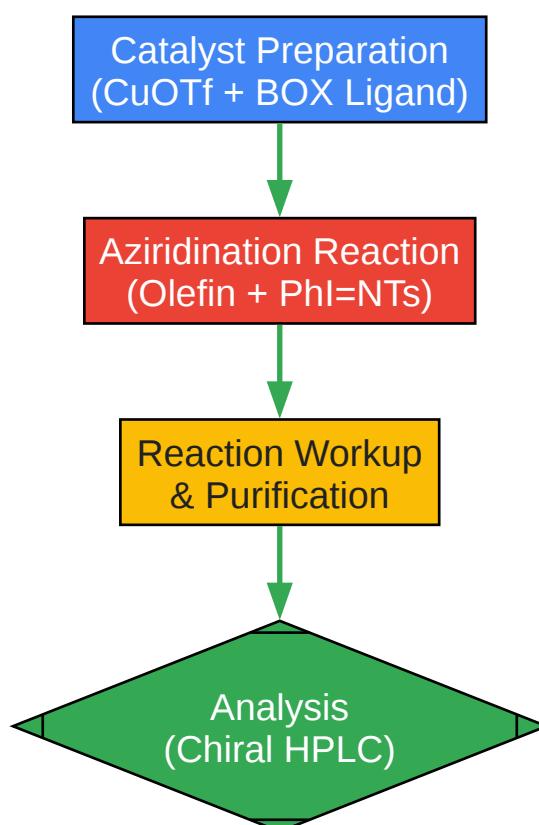


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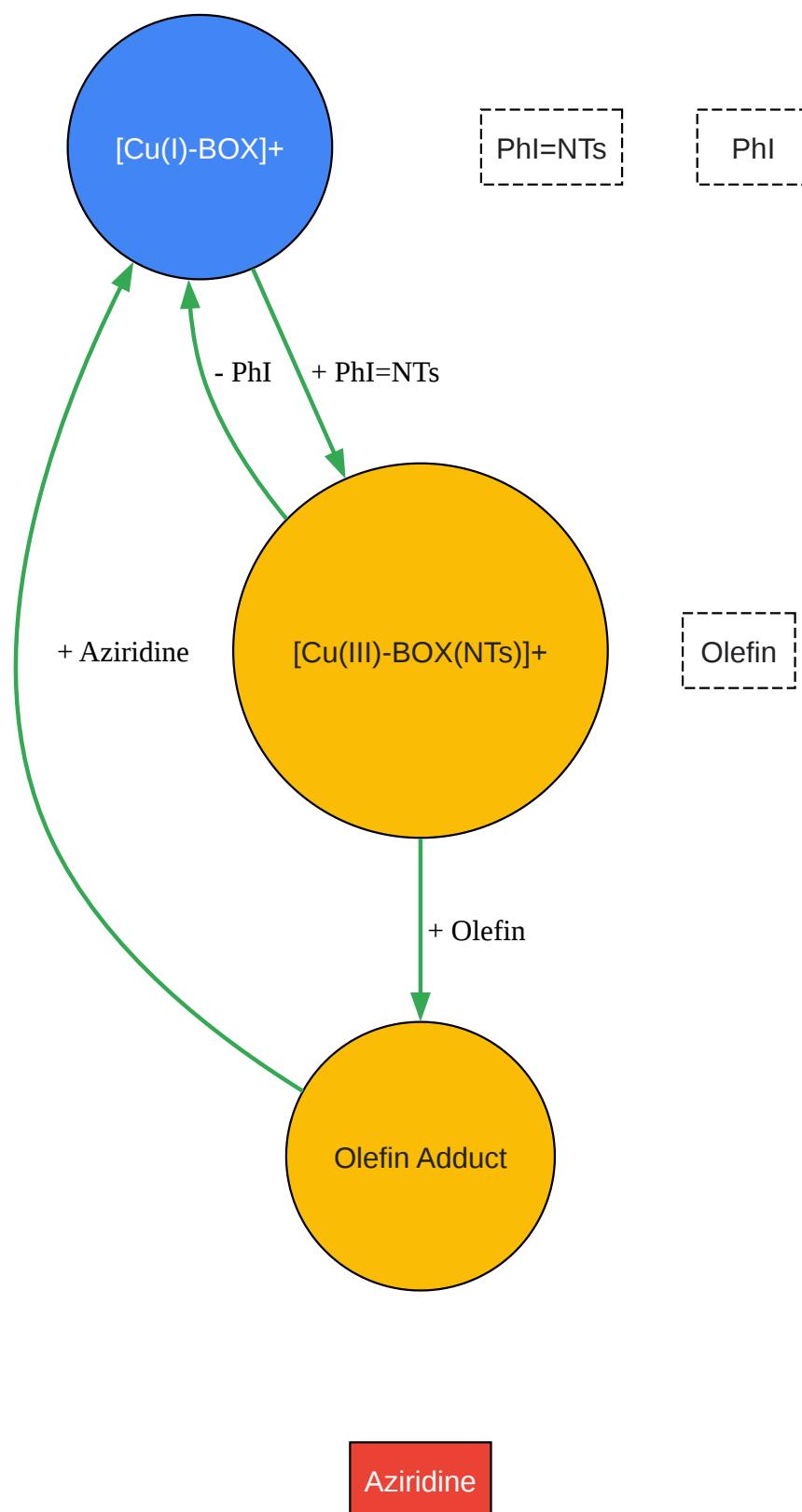
Caption: Synthesis of the (S,S)-tBu-BOX ligand.

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Caption: In-situ formation of the active Cu(I)-BOX catalyst.

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Caption: General experimental workflow for enantioselective aziridination.



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Caption: Proposed catalytic cycle for Cu-BOX aziridination.

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